molecular formula C6H14N2O B13912219 N-(3-piperidylmethyl)hydroxylamine

N-(3-piperidylmethyl)hydroxylamine

Cat. No.: B13912219
M. Wt: 130.19 g/mol
InChI Key: RMWKVFBBBYKPQP-UHFFFAOYSA-N
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Description

N-(3-piperidylmethyl)hydroxylamine is a compound that features a piperidine ring attached to a hydroxylamine group via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-piperidylmethyl)hydroxylamine typically involves the reaction of 3-piperidylmethyl chloride with hydroxylamine. This reaction is usually carried out in an aqueous medium under basic conditions to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:

3-piperidylmethyl chloride+hydroxylamineThis compound+HCl\text{3-piperidylmethyl chloride} + \text{hydroxylamine} \rightarrow \text{this compound} + \text{HCl} 3-piperidylmethyl chloride+hydroxylamine→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced techniques such as electrodialysis coupled with hydrolysis reactions to improve efficiency and simplify the operation process .

Chemical Reactions Analysis

Types of Reactions

N-(3-piperidylmethyl)hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives.

    Reduction: It can be reduced to form amines.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Basic conditions and nucleophiles such as alkyl halides are typically employed.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted hydroxylamines.

Mechanism of Action

The mechanism of action of N-(3-piperidylmethyl)hydroxylamine involves its interaction with specific molecular targets. For instance, it acts as a radical scavenger and inhibits the bacterial ribonucleotide reductase enzyme, which is essential for DNA synthesis and repair . This inhibition disrupts bacterial proliferation, making it a potential antibacterial agent.

Comparison with Similar Compounds

Similar Compounds

  • N-methylhydroxylamine
  • N-ethylhydroxylamine
  • N-phenylhydroxylamine

Uniqueness

N-(3-piperidylmethyl)hydroxylamine is unique due to the presence of the piperidine ring, which imparts specific chemical properties and biological activities. Compared to other hydroxylamines, this compound exhibits enhanced stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development .

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

N-(piperidin-3-ylmethyl)hydroxylamine

InChI

InChI=1S/C6H14N2O/c9-8-5-6-2-1-3-7-4-6/h6-9H,1-5H2

InChI Key

RMWKVFBBBYKPQP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CNO

Origin of Product

United States

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